3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE is an organic compound with a complex structure that includes multiple methoxy groups and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzoic Acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Conversion to 3,4,5-Trimethoxybenzoyl Chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with 2-amino-3,4,5-trimethoxybenzamide in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or sodium methoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-[2-(3,4,5-trimethoxyphenyl)amino]phenylamine.
Substitution: Formation of derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of cellular processes such as DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: A simpler compound with similar methoxy and amide functionalities.
3,4,5-Trimethoxybenzoic Acid: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxyphenylamine: A related compound with amine functionality.
Uniqueness
3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE is unique due to its dual benzamide structure, which provides it with distinct chemical properties and potential biological activities compared to simpler analogs. Its multiple methoxy groups also contribute to its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVRJMXYWJIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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